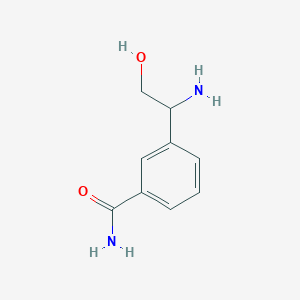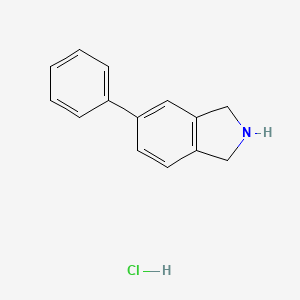
5-Phenylisoindoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylisoindoline hydrochloride is an organic compound belonging to the isoindoline family Isoindolines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isoindoline derivatives. Common starting materials include phthalic anhydride and aniline.
Cyclization: The reaction between phthalic anhydride and aniline under acidic conditions leads to the formation of isoindoline derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
5-Phenylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the nitrogen atom can be functionalized.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides of 5-Phenylisoindoline.
Reduction: Secondary amines.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
科学的研究の応用
5-Phenylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research explores its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It finds applications in the development of dyes, pigments, and polymers due to its stable aromatic structure.
作用機序
The mechanism of action of 5-Phenylisoindoline hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
5-Phenylisoindoline-1,3-dione: Another isoindoline derivative with different functional groups.
5-Amino-2-phenylisoindoline-1,3-dione: Contains an amino group, altering its reactivity and applications.
Uniqueness
5-Phenylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C14H14ClN |
|---|---|
分子量 |
231.72 g/mol |
IUPAC名 |
5-phenyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C14H13N.ClH/c1-2-4-11(5-3-1)12-6-7-13-9-15-10-14(13)8-12;/h1-8,15H,9-10H2;1H |
InChIキー |
NTFGSIASEVKBBZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)C=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


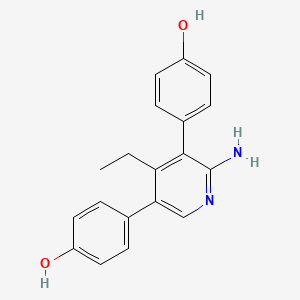


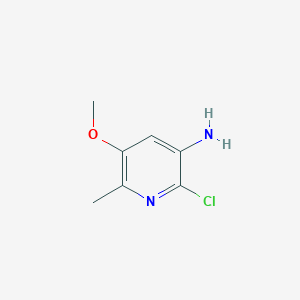




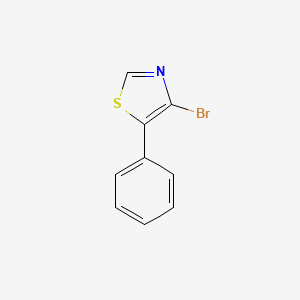
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
